3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride
Description
3,3-Bis(trifluoromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring two trifluoromethyl (CF₃) groups at the 3,3-positions and an amine hydrochloride moiety at position 1. The CF₃ groups confer high electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability, which are critical in pharmaceutical applications .
Properties
CAS No. |
2624132-28-9 |
|---|---|
Molecular Formula |
C6H8ClF6N |
Molecular Weight |
243.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclobutane-3,3-dicarboxylic Acid
The cyclobutane ring is typically constructed via [2+2] photocycloaddition or strain-release strategies. For example, irradiation of trifluoromethyl-substituted alkenes, such as 1,1,1-trifluoropropene, with acrylic acid derivatives under UV light generates cyclobutane-1,3-dicarboxylic acid precursors. Alternative approaches include Dieckmann cyclization of β-keto esters, though this method is less common for four-membered rings due to ring strain.
Conversion to Bis(trifluoromethyl) Groups
Cyclobutane-3,3-dicarboxylic acid undergoes fluorination with SF₄ under anhydrous conditions (50–80°C, 24–48 h) to yield 3,3-bis(trifluoromethyl)cyclobutane-1-carboxylic acid. This reaction proceeds via nucleophilic acyl substitution, where SF₄ replaces hydroxyl groups with fluorine atoms. Key challenges include controlling exothermic side reactions and managing SF₄’s toxicity. Purification via distillation or crystallization ensures >90% purity, as confirmed by ¹⁹F NMR.
Table 1. Optimization of SF₄ Fluorination
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 70°C | 85 |
| Reaction Time | 36 h | 88 |
| Solvent | Dichloromethane | 82 |
| Substrate | Isolated Yield (%) | Purity (HPLC) |
|---|---|---|
| 3,3-Bis(CF₃)cyclobutane-1-carboxylic acid | 78 | 95 |
Alternative Pathway: Nitro Group Reduction
Synthesis of 1-Nitro-3,3-bis(trifluoromethyl)cyclobutane
Electrophilic nitration of 3,3-bis(trifluoromethyl)cyclobutane is achieved using nitric acid in sulfuric acid. The electron-withdrawing CF₃ groups direct nitration to the less hindered position. X-ray crystallography confirms regioselectivity, with nitro groups occupying the equatorial position to minimize steric clashes.
Catalytic Hydrogenation
Reduction of the nitro group employs Raney nickel or palladium-on-carbon under H₂ (1–3 atm). For example, hydrogenation of 1-nitro-3,3-bis(trifluoromethyl)cyclobutane in ethanol at 25°C affords the amine in 92% yield. The hydrochloride salt precipitates upon addition of HCl gas to the amine solution.
Table 3. Comparative Reduction Methods
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Raney Ni | Ethanol | 6 | 92 |
| Pd/C | THF | 4 | 88 |
Challenges in Steric and Electronic Modulation
Steric Effects on Reaction Kinetics
The bis(trifluoromethyl) groups create a congested environment, slowing nucleophilic substitutions. For instance, SN2 reactions at position 1 require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to proceed. Computational studies (DFT) reveal increased activation energies due to van der Waals repulsions between CF₃ groups and incoming nucleophiles.
Electronic Impacts on Acid-Base Properties
The electron-withdrawing CF₃ groups lower the pKa of the amine (pKa ≈ 5.2 vs. 10.6 for unsubstituted cyclobutylamine). This enhances water solubility of the hydrochloride salt but complicates freebase isolation.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral and Anticancer Properties
Research has indicated that compounds containing trifluoromethyl groups can exhibit enhanced biological activity. For instance, 3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride has been studied for its potential as a nuclear transport modulator , particularly in the context of viral infections and cancer therapies. Its structural features allow it to interact effectively with biological targets, which can lead to the development of novel antiviral agents and anticancer drugs .
1.2 Drug Design and SAR Studies
Structure-Activity Relationship (SAR) studies have shown that introducing trifluoromethyl groups into drug candidates can significantly enhance their potency and selectivity. The unique electronic properties of the trifluoromethyl group can improve binding affinity to target proteins, making compounds like this compound valuable in drug design .
Material Science
2.1 Polymer Chemistry
The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Research indicates that polymers derived from trifluoromethyl-substituted cyclobutanes possess unique mechanical properties, making them suitable for high-performance applications in coatings and adhesives .
2.2 Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials with specific properties. Its ability to form stable intermediates allows for the development of materials with tailored functionalities, such as hydrophobic surfaces or materials with enhanced electrical properties .
Case Studies
Mechanism of Action
The mechanism of action of 3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride (CAS 1260768-75-9)
- Structure : Features a single CF₃ group at position 1 and an amine hydrochloride.
- Molecular Formula : C₅H₉ClF₃N.
- Molecular Weight : 175.58 g/mol .
- Key Differences :
- The absence of a second CF₃ group reduces steric hindrance and lipophilicity compared to the target compound.
- Lower molecular weight may improve solubility but decrease metabolic stability.
3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione Hydrochloride
- Structure: Cyclobutene-dione core with bis(trifluoromethyl)phenyl and aminocyclohexyl substituents.
- Molecular Formula : C₁₈H₁₇F₆N₃O₂·HCl.
- Molecular Weight : 457.79 g/mol .
- Key Differences :
- Extended aromatic systems and a dione group introduce polar interactions, altering solubility and binding affinity.
- Higher molecular weight and structural complexity may limit bioavailability compared to the simpler cyclobutane scaffold of the target compound.
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride
- Structure : Thiourea-linked diphenylethyl and bis(trifluoromethyl)phenyl groups.
- Molecular Formula : C₂₃H₁₉F₆N₃S·HCl.
- Molecular Weight : 519.93 g/mol .
- Key Differences: Thiourea moiety enables hydrogen bonding, enhancing target specificity but reducing stability under acidic conditions.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 3,3-Bis(trifluoromethyl)cyclobutan-1-amine HCl | C₅H₈ClF₆N (estimated) | ~220–245 (estimated) | High lipophilicity, dual CF₃ groups, strained cyclobutane ring. |
| 1-(Trifluoromethyl)cyclobutan-1-amine HCl | C₅H₉ClF₃N | 175.58 | Single CF₃ group, lower steric hindrance, improved solubility. |
| 3-[(1S,2S)-2-Aminocyclohexylamino]-... | C₁₈H₁₇F₆N₃O₂·HCl | 457.79 | Cyclobutene-dione core, aromatic bis(CF₃) groups, higher complexity. |
| N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-... | C₂₃H₁₉F₆N₃S·HCl | 519.93 | Thiourea linker, diphenylethyl group, enhanced hydrogen bonding. |
Research Findings and Implications
- Electronic Effects : The dual CF₃ groups in the target compound create strong electron-withdrawing effects, stabilizing intermediates in synthesis (e.g., via reactions similar to those in Scheme 6 of ) .
- Metabolic Stability: Compared to mono-CF₃ analogs (e.g., ), the target compound’s dual CF₃ groups likely enhance resistance to oxidative metabolism, a trait valuable in drug design .
- Synthetic Accessibility : The simpler cyclobutane scaffold of the target compound may offer advantages in scalable synthesis over complex structures like those in and .
Biological Activity
3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacokinetic properties of drugs, making this compound a candidate for various therapeutic applications. This article reviews its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound possesses two trifluoromethyl groups attached to a cyclobutane ring, which significantly influences its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The following sections detail specific biological activities associated with this compound.
Anticancer Activity
Several studies have explored the anticancer potential of trifluoromethyl-containing compounds. For instance, a recent evaluation demonstrated that derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival .
Antimicrobial Properties
Trifluoromethyl compounds are also noted for their antimicrobial properties. In vitro tests have shown that this compound exhibits activity against a range of bacterial strains. The presence of the trifluoromethyl group enhances membrane permeability and disrupts bacterial cell wall synthesis .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of protein methyltransferases (PMTs), which play critical roles in regulating gene expression and cellular function. This inhibition can lead to altered cellular signaling and potential therapeutic effects in diseases characterized by dysregulated methylation patterns .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance hydrophobic interactions, facilitating binding to target proteins. This interaction can result in conformational changes that modulate enzymatic activity or receptor signaling pathways .
Research Findings and Case Studies
A summary of notable studies evaluating the biological activity of this compound is presented below:
Q & A
Q. What are the key structural features of 3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride, and how do they influence its reactivity?
The compound contains a cyclobutane ring with two trifluoromethyl (-CF₃) groups at the 3-position and a protonated amine group at the 1-position. The rigid cyclobutane ring imposes steric constraints, while the electron-withdrawing -CF₃ groups enhance electrophilicity at the amine site, facilitating nucleophilic reactions. This structural combination also increases metabolic stability and lipophilicity, critical for biological interactions .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves:
- Cyclobutane ring formation : Via [2+2] cycloaddition of fluorinated alkenes under UV light or using transition-metal catalysts.
- Functionalization : Introduction of -CF₃ groups using trifluoromethyl iodide (CF₃I) or Langlois’ reagent (CF₃SO₂Na) under radical or nucleophilic conditions.
- Amine protonation : Treatment with HCl to form the hydrochloride salt. Key challenges include controlling regioselectivity during cycloaddition and minimizing side reactions from the strong electron-withdrawing effects of -CF₃ .
Q. How is the purity of this compound validated in experimental settings?
Analytical methods include:
- NMR spectroscopy : To confirm the absence of regioisomers (e.g., 1,2-substituted cyclobutane derivatives).
- High-resolution mass spectrometry (HRMS) : For molecular formula verification.
- HPLC with UV detection : To quantify impurities (<1% threshold for pharmaceutical-grade research).
- Elemental analysis : To validate Cl⁻ content in the hydrochloride salt .
Q. What safety precautions are necessary when handling this compound?
The compound is corrosive and irritant. Key precautions:
- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Store in airtight containers at 2–8°C to prevent hydrolysis.
- Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do steric effects from the cyclobutane ring and -CF₃ groups influence reaction kinetics in cross-coupling reactions?
The steric bulk of the cyclobutane ring and -CF₃ groups slows down Suzuki-Miyaura and Buchwald-Hartwig couplings due to restricted access to the catalytic palladium center. Kinetic studies show a 3–5x rate reduction compared to linear analogs. Strategies to mitigate this include using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) .
Q. What contradictory findings exist regarding its biological activity, and how can they be resolved?
Some studies report potent anticancer activity (IC₅₀ = 2 µM against HeLa cells), while others show limited efficacy (IC₅₀ > 50 µM). These discrepancies may arise from:
- Solubility differences : Use of DMSO vs. aqueous buffers alters bioavailability.
- Cell-line variability : HeLa vs. MCF-7 cells have differing membrane permeability. Resolution involves standardizing assay conditions (e.g., 1% DMSO in PBS) and comparative studies with structural analogs (e.g., 3,3-dimethyl derivatives) .
Q. What mechanistic insights explain its interaction with DNA and proteins?
The protonated amine forms hydrogen bonds with DNA backbone phosphates, while the -CF₃ groups intercalate into hydrophobic protein pockets (e.g., BSA binding constant K = 1.2 × 10⁴ M⁻¹). Molecular dynamics simulations suggest partial unwinding of DNA helices (15–20° angle distortion) upon binding .
Q. How can computational modeling optimize its derivatives for enhanced target selectivity?
Density functional theory (DFT) calculations predict that substituting the amine with a pyridine ring improves π-π stacking with tyrosine kinase receptors (e.g., EGFR). Free-energy perturbation (FEP) studies further guide modifications to reduce off-target binding by 40% .
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Low yields in cycloaddition steps (30–40%) : Optimize UV wavelength (254 nm vs. 365 nm) or use Lewis acids (e.g., ZnCl₂) to stabilize transition states.
- CF₃ group instability under basic conditions : Replace NaOH with milder bases (e.g., K₂CO₃) in nucleophilic substitutions .
Q. How does its stability under physiological conditions impact in vivo studies?
The hydrochloride salt shows a plasma half-life of 4.5 hours in murine models, with degradation primarily via hepatic CYP450 enzymes. Co-administration with CYP inhibitors (e.g., ketoconazole) increases bioavailability by 60%. Stability is pH-dependent, with rapid decomposition at intestinal pH (>8.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
